molecular formula C10H10N2O3 B1301005 1-(3-Nitrophenyl)pyrrolidin-2-one CAS No. 61372-79-0

1-(3-Nitrophenyl)pyrrolidin-2-one

Cat. No. B1301005
CAS RN: 61372-79-0
M. Wt: 206.2 g/mol
InChI Key: XCCSTAQTJIWEDH-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic compound that is part of a broader class of pyrrolidine-2-one derivatives. These compounds are of significant interest due to their presence in nature and their valuable biological activities. The interest from organic and medicinal chemists in these compounds is due to their potential use in the synthesis of various biologically active compounds that could serve as pharmacophoric fragments in drug development .

Synthesis Analysis

The synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one derivatives has been achieved through different methods. One approach involves a three-component reaction leading to the formation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. This intermediate can further react with aliphatic amines such as methylamine and 4-methoxybenzylamine to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones . Another method described for the synthesis of pyrrolidin-2-one derivatives involves the reductive cyclization of cyanoalkanoate esters using sodium borohydride (NaBH4) and cobalt(II) chloride hexahydrate (CoCl2·6H2O) . These methods provide a pathway to synthesize various substituted pyrrolidin-2-one derivatives, which can be further modified for the development of new pharmaceutical agents.

Molecular Structure Analysis

The molecular structure of the synthesized pyrrolidine-2,3-dione derivatives, including those related to 1-(3-Nitrophenyl)pyrrolidin-2-one, has been confirmed using various spectroscopic techniques. One-dimensional nuclear magnetic resonance (1D NMR) including both proton (1H NMR) and carbon (13C NMR), as well as two-dimensional NMR (HSQC, HMBC), have been employed to elucidate the structure. Additionally, high-resolution mass spectrometry (ESI – HRMS) has been used to confirm the mass and formula of the compounds . These analytical techniques are crucial for ensuring the correct structure of the synthesized compounds, which is essential for their potential application in drug discovery.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine-2-one derivatives are multi-step processes that include cyclization and reductive steps. The three-component reaction mentioned earlier is a key step in the synthesis of the core structure, which can then undergo further reactions with amines to introduce additional substituents . The reductive cyclization using NaBH4 and CoCl2·6H2O is another important reaction that leads to the formation of the pyrrolidin-2-one ring system . These reactions are significant as they allow for the introduction of various functional groups, which can alter the biological activity and pharmacokinetic properties of the resulting compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(3-Nitrophenyl)pyrrolidin-2-one are not detailed in the provided papers, the general properties of pyrrolidine-2-one derivatives can be inferred. These compounds typically exhibit properties that make them suitable for further chemical modifications and biological evaluations. The presence of the nitro group and the pyrrolidin-2-one core in the molecule suggests that it may have electron-withdrawing effects and hydrogen bonding capabilities, which could influence its reactivity and interaction with biological targets . The physical properties such as solubility, melting point, and stability would depend on the specific substituents and their positions on the pyrrolidine ring.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolidin-2-one, are extensively explored in medicinal chemistry for their potential in treating human diseases. The interest in pyrrolidine-based structures is due to their efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage, which are crucial for developing new drug candidates with diverse biological profiles (Li Petri et al., 2021).

Atmospheric Chemistry of Nitrophenols

Nitrophenols, including derivatives similar to 1-(3-Nitrophenyl)pyrrolidin-2-one, are significant in atmospheric chemistry. They originate from combustion processes, hydrolysis of pesticides, and secondary atmospheric reactions. Understanding their formation, distribution, and the role in atmospheric processes is crucial for addressing environmental pollution and related health risks (Harrison et al., 2005).

Photochromism and Photoreactive Systems

Ortho-nitrobenzylpyridines exhibit photochromic activities that are relevant for photon-based electronics. These activities, resulting from intramolecular proton transfer facilitated by nitro groups, highlight the potential of nitrophenyl derivatives in developing new materials for electronic applications (Naumov, 2006).

Pharmacological Significance of Pyrrolidin-2-one Derivatives

The structural analogs of piracetam based on the pyrrolidin-2-one pharmacophore have garnered interest due to their potential in facilitating memory processes and attenuating cognitive function impairments. This research area focuses on the design, synthesis, and biological activity exploration of these compounds, emphasizing the importance of stereochemistry in their pharmacological profiles (Veinberg et al., 2015).

Pyrrolizidine Alkaloids and Biosynthesis Diversity

Pyrrolizidine alkaloids, particularly those with pyrrolidine structures, are secondary plant metabolites with significant biological activities. Studies on their biosynthesis in the Senecioneae tribe have provided insights into the evolutionary and biochemical diversity of these compounds, highlighting their role in plant defense mechanisms (Langel et al., 2011).

Safety And Hazards

The safety data sheet for “1-(3-Nitrophenyl)pyrrolidin-2-one” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335 .

Future Directions

The pyrrolidine ring, a key feature of “1-(3-Nitrophenyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(3-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCSTAQTJIWEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363776
Record name 1-(3-nitrophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)pyrrolidin-2-one

CAS RN

61372-79-0
Record name 1-(3-nitrophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-iodo-3-nitrobenzene (24.9 g, 0.1 mol), copper bronze (320 mg, 5 mmol) and potassium carbonate (15.2 g, 0.11 mol) in 2-pyrrolidinone was heated under a stream of nitrogen at 200° C. for 45 minutes. The reaction was cooled to ambient temperature, diluted with water (2000 ml) and extracted with diethyl ether (800 ml). The organic phase was then washed with water (2×800 ml), brine and dried over anhydrous sodium sulphate containing decolourising charcoal (2 g). Filtration and evaporation to dryness gave a yellow solid which was triturated with isohexane to give 1-(3nitrophenyl)pyrrolidin-2-one as a yellow powder (3.0 g, 15%). δH (360 MHz, CDCl3) 2.19-2.27 (2H, m), 2.67 (2H, t, J 8), 3.94 (2H, t, J 7), 7.54 (1H, t, J 8), 8.00 (1H, ddd, J 8, 2 and 1), 8.22 (1H, ddd, J 8, 2 and 1), 8.35 (1H, t, J 2).
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

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